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Compound of Interest

Compound Name: Mitotane

Cat. No.: B1677208

For Researchers, Scientists, and Drug Development
Professionals

The NCI-H295R (H295R) cell line is a valuable in vitro model for studying adrenocortical
carcinoma (ACC) and the effects of therapeutic agents like Mitotane.[1][2] This document
provides a detailed, step-by-step protocol for the use of the H295R cell line in Mitotane
research, covering cell culture, experimental procedures, and data analysis.

The H295R cell line was derived from a human adrenocortical carcinoma and is known for its
ability to produce various steroid hormones, making it an ideal system to study the impact of
drugs on steroidogenesis.[3][4] Mitotane is the only approved drug for the treatment of
advanced ACC and is also used as an adjuvant therapy after surgery. Its mechanisms of action
include the disruption of mitochondrial function, inhibition of steroidogenesis, and induction of
cell death.

H295R Cell Culture Protocol

Proper maintenance of the H295R cell line is critical for reproducible experimental results. The
following protocol is a synthesis of established methods for culturing these cells.

Required Reagents and Media

Table 1: H295R Cell Culture Media and Reagents
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Company Catalog Number
Reagent Storage
(Example) (Example)
DMEM:F12 Medium ATCC 30-2006 4°C
Nu-Serum | Corning 355100 -20°C
ITS+ Premix (Insulin, ]
] ) Corning 354352 4°C
Transferrin, Selenium)
Bovine Serum ) )
) Sigma-Aldrich A9418 4°C
Albumin (BSA)
Linoleic Acid Sigma-Aldrich L1376 -20°C
0.25% Trypsin-EDTA Gibco 25200056 4°C
Phosphate-Buffered )
) Gibco 10010023 Room Temperature
Saline (PBS)
Dimethyl Sulfoxide
(DMSO), Cell Culture Sigma-Aldrich D2650 Room Temperature

Grade

Complete Growth Medium Preparation: To prepare the complete growth medium, supplement

the DMEM:F12 base medium with the following components to the final concentrations listed:

2.5% Nu-Serum |

6.25 pg/mL Insulin

6.25 ng/mL Selenium

6.25 pg/mL Transferrin

1.25 mg/mL Bovine Serum Albumin

5.35 pg/mL Linoleic Acid

The ITS+ Premix can be used for convenience. Store the complete medium at 4°C and use

within 2-4 weeks.
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Thawing Cryopreserved H295R Cells

o Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
o Decontaminate the outside of the vial with 70% ethanol.

« Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL
of pre-warmed complete growth medium.

o Centrifuge the cell suspension at 125 x g for 5-7 minutes.

o Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-
warmed complete growth medium.

o Transfer the cell suspension to a T75 culture flask.

e Incubate at 37°C in a humidified atmosphere with 5% CO2.

Change the medium after 24 hours to remove residual DMSO.

Subculturing H295R Cells

H295R cells should be subcultured when they reach 80-90% confluency.

Aspirate the culture medium from the flask.
e Wash the cell monolayer once with sterile PBS.

e Add 2-3 mL of 0.25% Trypsin-EDTA to the T75 flask and incubate at 37°C for 5-15 minutes,
or until cells detach. Avoid agitating the flask to prevent cell clumping.

o Neutralize the trypsin by adding 6-8 mL of complete growth medium.
o Gently pipette the cell suspension up and down to create a single-cell suspension.
o Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.

» Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
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e Seed new T75 flasks at a split ratio of 1:3 to 1:6. A typical seeding density is 2-3 x 104
cells/cmz2.

e Incubate at 37°C and 5% COZ2. Change the medium every 2-3 days.

Cryopreservation of H295R Cells

» Follow steps 1-7 of the subculturing protocol.

o Resuspend the cell pellet in a cryopreservation medium consisting of 90% complete growth
medium and 10% DMSO.

e Aliquot 1 mL of the cell suspension into cryovials.
o Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

o Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

Experimental Protocols for Mitotane Research

The following protocols describe key experiments to investigate the effects of Mitotane on the
H295R cell line.

Mitotane Preparation

Mitotane should be dissolved in a suitable solvent, such as DMSO or ethanol, to create a stock
solution. Further dilutions should be made in the complete growth medium to achieve the
desired final concentrations for treatment. A vehicle control (medium with the same
concentration of solvent) should be included in all experiments.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the effect of Mitotane on H295R cell viability.

e Seed H295R cells in a 96-well plate at a density of 1 x 10°4 cells per well in 100 pL of
complete growth medium.

e |ncubate for 48 hours to allow for cell attachment.
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* Remove the medium and replace it with fresh medium containing various concentrations of
Mitotane (e.g., 1 uM to 100 uM) or a vehicle control.

 Incubate the plate for 24, 48, or 72 hours.

e Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

e Remove the medium and add 100 pL of DMSO to each well to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: Example Mitotane Concentrations and Effects on H295R Cell Viability

Mitotane . . Cell Viability (% of
. Incubation Time (h) Reference
Concentration (uM) Control)
6.25 24 ~100%
43.75 >24 Significant Decrease
62.5 24 ~80%
30 72 ~15% (spheroids)
50 72 ~26% (spheroids)

Steroid Hormone Secretion Assay

This assay measures the impact of Mitotane on the production of steroid hormones such as
cortisol, dehydroepiandrosterone sulfate (DHEAS), and progesterone.

e Seed H295R cells in 12-well or 24-well plates and grow to 80-90% confluency.

* Replace the medium with fresh medium containing various concentrations of Mitotane or a
vehicle control.

e Incubate for 24 or 48 hours.
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e Collect the culture medium and centrifuge to remove any detached cells.

e Analyze the concentration of steroid hormones in the supernatant using commercially
available ELISA kits or by LC-MS/MS.

Table 3: Example Effects of Mitotane on Steroid Hormone Secretion in H295R Cells

Mitotane .
. Incubation
Concentration ] Hormone Effect Reference
Time (h)
(uM)
Cortisol & ~80% decrease
6.25-12.5 24 ) )
DHEAS in secretion
~90% decrease
25 24 DHEAS _ _
in secretion
~95% decrease
100 24 DHEAS _ _
in secretion
Progesterone & o
Significant
25 48 17-OH
decrease

Progesterone

Gene Expression Analysis (Quantitative RT-PCR)

This method is used to determine how Mitotane alters the expression of genes involved in
steroidogenesis and cell survival.

Treat H295R cells with Mitotane as described in the steroid hormone secretion assay.

After the incubation period (e.g., 48 or 72 hours), wash the cells with PBS and lyse them
directly in the culture dish using a suitable lysis buffer.

Isolate total RNA using a commercial RNA extraction Kkit.

Synthesize cDNA from the RNA using a reverse transcription Kit.
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o Perform quantitative PCR (qPCR) using gene-specific primers for target genes (e.g.,
CYP11A1, CYP17A1, HSD3B1, HSD3B2, CYP21A2) and a housekeeping gene (e.g.,
GAPDH, ACTB) for normalization.

o Analyze the relative gene expression using the AACt method.

Table 4: Genes Affected by Mitotane in H295R Cells

Gene Function Effect of Mitotane Reference

HSD3B1, HSD3B2, Steroid hormone

] ) Underexpression
CYP21A2 biosynthesis

Various (stress
GDF15, ALDH1L2,

response, Overexpression
TRIB3, SERPINE2

metabolism)

) ) Decreased mRNA
CYP11A1, CYP17A1 Steroidogenesis Vel
evels

ABCA1, SCARB1 Cholesterol transport Reduced expression

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of Mitotane
on H295R cells.
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Caption: Experimental workflow for Mitotane research using H295R cells.

Mitotane's Mechanism of Action in H295R Cells

This diagram illustrates the key signaling pathways affected by Mitotane in adrenocortical
carcinoma cells.
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Caption: Simplified signaling pathway of Mitotane in H295R cells.

These protocols and application notes provide a comprehensive guide for researchers utilizing
the H295R cell line to investigate the effects of Mitotane. Adherence to these standardized
procedures will facilitate the generation of reliable and reproducible data, ultimately contributing
to a better understanding of adrenocortical carcinoma and the development of more effective
therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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